5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

Overview

Description

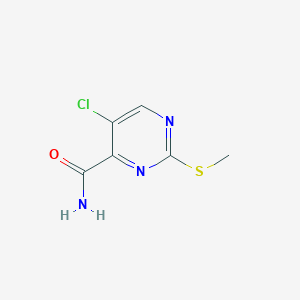

“5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C6H6ClN3OS . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide” is 1S/C6H6ClN3OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3,(H2,8,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide” is a powder at room temperature . It has a molecular weight of 203.65 .Scientific Research Applications

Gene Expression Inhibition

A study on the pyrimidine derivatives focusing on inhibiting NF-kappaB and AP-1 transcription factors revealed insights into structure-activity relationships, highlighting modifications at the pyrimidine ring's 2-, 4-, and 5-positions to examine their effects on bioactivity. Substitutions at these positions influenced the compound's activity and oral bioavailability, with specific substitutions maintaining or enhancing bioactivity and Caco-2 permeability, indicating potential for gene expression modulation applications (Palanki et al., 2000).

Reactivity in Pyrimidine Ring

Research on the reactivity of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines revealed unique reactivity patterns within the pyrimidine ring, offering insights into the synthesis of novel pyrimidine derivatives. This work sheds light on the synthesis pathways and the inverse reactivity phenomena in pyrimidine compounds, which could be significant for developing new synthetic strategies in medicinal chemistry (Blyumin & Volovenko, 2000).

Antimicrobial Activity

A study synthesizing new pyridothienopyrimidines and pyridothienotriazines from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides demonstrated significant antimicrobial activity. These compounds, upon testing, showed potential as antimicrobial agents, which could have implications for developing new treatments against various bacterial and fungal infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Synthesis and Chemical Reactions

The synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants to form novel compounds, including thieno[2,3-d]pyrimidines, provided insights into the chemical versatility of pyrimidine derivatives. This research contributes to the broader understanding of pyrimidine chemistry and its potential applications in drug development and other areas of chemical research (Briel, Franz, & Dobner, 2002).

Novel Derivatives Synthesis

The creation of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides through reactions with substituted benzylchlorides and chloroacetic acid highlights the potential for synthesizing new compounds with antimicrobial properties. This research opens avenues for further exploration into the antimicrobial efficacy of pyrimidine derivatives (Kolisnyk et al., 2015).

Safety and Hazards

“5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name |

5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHRLGFWSDXIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2802911.png)

![2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2802924.png)

![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2802925.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2802928.png)

![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2802929.png)